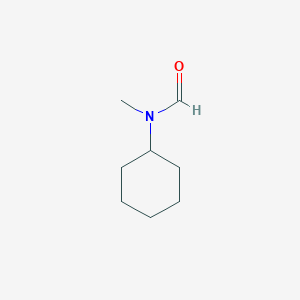

N-cyclohexyl-N-methylformamide

Description

Structure

3D Structure

Properties

CAS No. |

33931-48-5 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-cyclohexyl-N-methylformamide |

InChI |

InChI=1S/C8H15NO/c1-9(7-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

AWIIFLDEDWAYGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexyl N Methylformamide and Analogous Formamides

Direct Synthetic Routes to N-cyclohexyl-N-methylformamide

Catalyst-Free N-Formylation of Amines (e.g., from N-methylaniline, BH3NH3, and CO2)

A notable advancement in the synthesis of formamides is the development of catalyst-free methods that utilize carbon dioxide (CO2) as a C1 source. rsc.orgresearchgate.net This approach is environmentally friendly and offers high atom economy. One such method involves the reaction of amines with CO2 and ammonia (B1221849) borane (B79455) (BH3NH3) as a reductant under mild conditions. rsc.orgresearchgate.net This technique has been successfully applied to a range of primary and secondary amines, affording the corresponding formylated products in good to excellent yields. rsc.org

For the synthesis of this compound, a typical procedure involves reacting N-cyclohexyl-N-methylamine with BH3NH3 in a solvent like dimethylformamide (DMF) under a CO2 atmosphere. rsc.org The reaction is generally heated to around 50°C for 24 hours. rsc.org This method has demonstrated high yields, with reports of up to 93% for this compound. rsc.org The reaction is believed to proceed through the formation of an active intermediate from the reaction of BH3NH3 and CO2, which then formylates the amine. rsc.org

This catalyst-free approach has also been extended to other amines, such as N-methylaniline, demonstrating its broad applicability. researchgate.net The use of CO2 as a readily available and non-toxic C1 source, combined with the absence of a metal catalyst, makes this a highly attractive and sustainable method for the synthesis of N-substituted formamides. rsc.orgresearchgate.net

Electrochemical Approaches to N-Formylation (as explored for N-methylformamide)

Electrochemical methods present a modern and sustainable alternative for N-formylation, offering precise control over reaction conditions and avoiding the need for chemical oxidants or reductants. acs.orgacs.orgnih.gov Research in this area has explored the electrochemical synthesis of N-methylformamide, providing insights that could be applicable to the synthesis of this compound. acs.orgnih.gov

A common approach involves the electrochemical oxidation of methanol (B129727) in the presence of an amine. acs.orgnih.gov In this process, methanol is first oxidized at the anode to form formaldehyde (B43269), which then reacts with the amine to generate a hemiaminal intermediate. acs.orgnih.gov Subsequent oxidation of the hemiaminal yields the desired formamide (B127407). acs.orgnih.gov

Mechanistic Insights into Electrochemical N-Formylation Pathways

Mechanistic studies, including in situ Fourier-transform infrared spectroscopy (FTIR), have revealed multiple pathways for electrochemical N-formylation. acs.orgacs.orguva.nl Two primary routes have been identified in the synthesis of N-methylformamide from methylamine (B109427) and methanol:

Direct Oxidation of the Hemiaminal: This pathway involves the direct electrochemical oxidation of the hemiaminal intermediate formed from the reaction of formaldehyde (generated from methanol oxidation) and the amine. acs.orgnih.gov This is considered a dominant pathway in neutral electrolytes like sodium perchlorate (B79767) (NaClO4). acs.orgnih.gov

Methylisocyanide Intermediate Pathway: A novel pathway has been discovered that proceeds through the formation of a methylisocyanide intermediate. acs.orgacs.orguva.nl This intermediate is subsequently hydrated to yield the formamide. acs.orgnih.gov The formation of this isocyanide intermediate has been confirmed through mass spectrometry and subsequent reactions. acs.orgacs.orguva.nl This pathway is more prevalent in acidic (H2SO4) and basic (NaOH) electrolytes. nih.gov

The electrochemical synthesis of formamides can also be achieved through the reductive route, involving the combined reduction of CO2 and a nitrogen source. nih.gov However, this method often requires more complex and expensive electrode materials. nih.gov Another approach involves the decarboxylative N-formylation of amines using glyoxylic acid, which has been demonstrated for various amines. rhhz.netexlibrisgroup.comacs.org

Optimization of Electrochemical Synthesis Conditions

The efficiency of electrochemical N-formylation is highly dependent on various reaction parameters. Optimization studies for the synthesis of N-methylformamide have highlighted the importance of the following factors: nih.gov

| Parameter | Optimal Condition/Observation |

| Applied Potential | A positive correlation exists between the applied potential and formamide yield, with an optimal potential often found around 3 V vs SCE. nih.gov |

| Amine Concentration | The concentration of the amine is crucial, with an optimal concentration typically observed. For methylamine, this was found to be 0.5 M. acs.org |

| Electrolyte | The choice of electrolyte significantly influences the reaction pathway and efficiency. Neutral electrolytes like NaClO4 have shown high faradaic efficiency for formamide synthesis. acs.orgnih.gov |

| Current Density | The current density plays a critical role in achieving high faradaic efficiency. nih.gov |

| pH | The pH of the electrolyte can affect the reaction, with formamide formation being suppressed in strongly alkaline solutions. d-nb.inforesearchgate.net |

| Electrode Material | Simple, metal-free electrodes like glassy carbon have been successfully used, offering a more sustainable option compared to platinum group metals. acs.orgnih.gov |

These optimization parameters provide a valuable framework for developing efficient electrochemical syntheses of other formamides, including this compound.

Classical Formylation Methods and Their Applicability (by analogy to other N-substituted formamides)

Traditional methods for N-formylation remain widely used due to their simplicity and effectiveness. These methods typically involve the reaction of an amine with a formyl donor.

Reactions of Amines with Formyl Donors (e.g., methyl formate (B1220265), ethyl formate, formic acid)

A straightforward and common method for the synthesis of N-substituted formamides is the reaction of a primary or secondary amine with a suitable formylating agent. researchgate.nettandfonline.com

Formic Acid: Formic acid is an inexpensive and readily available formyl donor. researchgate.netnih.gov Reactions are often carried out under solvent-free conditions by heating the amine with formic acid. nih.govacs.org This method has been shown to be effective for a wide range of aromatic and aliphatic amines, providing good to excellent yields. tandfonline.comnih.gov The proposed mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the loss of a water molecule. researchgate.net

Ethyl Formate and Methyl Formate: These esters of formic acid are also effective formylating agents. researchgate.nettandfonline.com The reaction typically involves heating the amine with an excess of the formate ester. researchgate.net For instance, N-cyclohexylformamide can be prepared by refluxing cyclohexylamine (B46788) with ethyl formate. orgsyn.org The mechanism is analogous to that with formic acid, involving nucleophilic attack by the amine and subsequent elimination of ethanol (B145695) or methanol. researchgate.net Generally, formic acid is more reactive and can provide higher yields in shorter reaction times compared to ethyl formate. researchgate.net

These classical methods, while sometimes requiring heating, offer a practical and cost-effective route to this compound and other analogous formamides.

Reductive Amination of Carbonyl Compounds (Leuckart Reaction utilizing N-methylformamide)

The Leuckart reaction represents a classical and versatile method for the reductive amination of aldehydes and ketones to amines, and it can be adapted for the synthesis of N-substituted formamides. wikipedia.org When N-methylformamide is utilized as the reagent, it serves as both the nitrogen source and the reducing agent, leading to the formation of N-methylated formamides. researchgate.net This reaction typically requires elevated temperatures, often ranging from 120°C to over 165°C. wikipedia.org

The mechanism of the Leuckart reaction with N-methylformamide involves the initial nucleophilic attack of the formamide on the carbonyl carbon of the ketone or aldehyde. wikipedia.orgresearchgate.net This is followed by dehydration to form an N-formyl derivative. This intermediate is then reduced, and subsequent hydrolysis and reaction steps yield the final N-methylated formamide product. wikipedia.org

Recent advancements have explored the use of microwave assistance to accelerate the Leuckart reaction. For instance, the reductive amination of various carbonyl compounds using N-methylformamide under microwave irradiation has been shown to produce the corresponding formyl derivatives in good to excellent yields. researchgate.net This method offers a potentially faster and more efficient alternative to conventional heating. nih.gov

A study on the microwave-assisted Leuckart reaction in N-methylformamide proposed a mechanism involving the initial formation of an imine, which is then reduced by in situ generated formic acid, followed by formylation of the resulting amine. researchgate.net This highlights the complex interplay of reagents and intermediates in the reaction pathway.

Furthermore, iridium-catalyzed Leuckart-type reductive amination of carbonyls has been developed, using ammonium (B1175870) formate as the N-formylating agent to produce formamides in moderate to excellent yields. thieme-connect.com This catalytic approach provides a newer procedure for formamide synthesis, potentially offering milder reaction conditions and improved efficiency. thieme-connect.com

Table 1: Examples of Leuckart-type Reactions for Formamide Synthesis

| Carbonyl Compound | Reagent(s) | Conditions | Product | Yield | Reference |

| Cyclohexanone (B45756) | N-methylformamide | Microwave irradiation | This compound | Good to excellent | researchgate.net |

| Acetophenone | Ammonium formate, Iridium catalyst | 100°C, 4 h | N-(1-Phenylethyl)formamide | 94% | thieme-connect.com |

| Various ketones | Formamide, Formic acid | Microwave, 170°C, 90 min | Corresponding N-methyl amides | Not specified | nih.gov |

Enzymatic Synthesis Pathways (e.g., Isonitrile Hydratase-Catalyzed Hydration to N-cyclohexylformamide)

Enzymatic synthesis offers a green and highly specific alternative for the production of formamides. A notable example is the use of isonitrile hydratase, an enzyme that catalyzes the hydration of isonitriles to the corresponding N-substituted formamides. ontosight.ainih.gov This biocatalytic approach operates under mild conditions, avoiding the need for harsh chemicals and high energy inputs often associated with traditional chemical syntheses. ontosight.ai

The enzyme isonitrile hydratase was discovered in the microorganism Pseudomonas putida, which was isolated from soil. nih.govresearchgate.net This enzyme was found to stoichiometrically catalyze the hydration of cyclohexyl isocyanide to N-cyclohexylformamide. nih.govsigmaaldrich.com The reaction is highly specific, and the enzyme shows activity towards various isonitriles but not towards nitriles or amides. nih.gov

The systematic name for this enzyme is N-cyclohexylformamide hydro-lyase (cyclohexyl-isocyanide-forming), highlighting its role in the reversible reaction where N-cyclohexylformamide can be converted back to cyclohexyl isocyanide and water under certain conditions. ontosight.aiwikipedia.org The enzyme from Pseudomonas putida has a molecular mass of approximately 59 kDa and is composed of two identical subunits. nih.govresearchgate.net The apparent Michaelis constant (K_m) for cyclohexyl isocyanide was determined to be 16.2 mM. nih.govresearchgate.net

This enzymatic pathway is a prime example of biocatalysis in fine chemical synthesis, offering a sustainable route to N-cyclohexylformamide and other related formamides. ontosight.ai

**Table 2: Characteristics of Isonitrile Hydratase from *Pseudomonas putida***

| Property | Value | Reference |

| Source Organism | Pseudomonas putida N19-2 | nih.govresearchgate.net |

| Catalyzed Reaction | Cyclohexyl isocyanide + H₂O ⇌ N-Cyclohexylformamide | nih.govwikipedia.org |

| Molecular Mass | ~59 kDa | nih.govresearchgate.net |

| Subunit Composition | Two identical subunits | nih.govresearchgate.net |

| Apparent K_m for Cyclohexyl isocyanide | 16.2 mM | nih.govresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and other formamides can be evaluated and improved through the lens of green chemistry principles. mit.edu These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edumlsu.ac.in

Key green chemistry principles applicable to formamide synthesis include:

Prevention of Waste: Designing syntheses to minimize waste is a primary goal. mit.eduacs.org Catalytic methods, such as the iridium-catalyzed Leuckart-type reaction, are generally preferred over stoichiometric reagents because they are used in smaller amounts and can be recycled, thus generating less waste. mlsu.ac.inacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are more sustainable. For example, enzymatic hydration of isonitriles has a high atom economy as it involves the addition of a water molecule. ontosight.ainih.gov

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. mit.eduscispace.com Research into solvent-free reaction conditions, such as those sometimes employed in microwave-assisted synthesis, aligns with this principle. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. mit.edumlsu.ac.in Enzymatic reactions, which typically occur under mild conditions, are highly energy-efficient compared to classical methods like the Leuckart reaction that require high temperatures. wikipedia.orgontosight.ai

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. mlsu.ac.inacs.org The development of catalytic reductive amination processes, including those using ruthenium or iridium catalysts, represents a move towards greener formamide synthesis. thieme-connect.comnih.gov The use of enzymes as biocatalysts is a particularly effective strategy, as they are highly specific and can eliminate the need for protecting groups, further reducing waste. acs.org

A catalyst-free N-formylation of amines using ammonia-borane (BH₃NH₃) and carbon dioxide (CO₂) under mild conditions has been reported, yielding this compound in 93% yield. rsc.org This method exemplifies the principles of using less hazardous reagents and potentially renewable feedstocks (CO₂).

The selection of synthetic routes with lower E-factors (a measure of the amount of waste produced per unit of product) is also a critical aspect of green chemistry in practice. rsc.org Comparing different synthetic protocols based on their E-factors can guide the choice of more sustainable methods. rsc.org

Spectroscopic and Analytical Characterization of N Cyclohexyl N Methylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the detailed structure of N-cyclohexyl-N-methylformamide. Due to the restricted rotation around the amide C-N bond, the molecule exists as a mixture of E/Z rotamers (rotational isomers), which are observable in NMR spectra at room temperature.

The 1H NMR spectrum of this compound provides clear evidence of its structure and the presence of rotamers. researchgate.net The formyl proton (CHO) appears as a singlet at approximately 8.07 ppm. The protons of the cyclohexyl ring appear as a complex multiplet between 1.0 and 1.8 ppm, with the methine proton (N-CH) resonating further downfield in a multiplet between 3.1 and 3.3 ppm.

A key feature for rotamer differentiation is the signal for the N-methyl group. Due to the slow interconversion between the two rotameric forms on the NMR timescale, the methyl protons give rise to two distinct singlets. In one study, these were observed at 2.72 ppm and 2.76 ppm, confirming the presence of both isomers in solution. researchgate.net The integration of these separate signals can be used to determine the relative population of the two rotamers.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| Formyl (CHO) | 8.07 | Singlet (s) | researchgate.net |

| Cyclohexyl (CH) | 3.1 - 3.3 | Multiplet (m) | researchgate.net |

| N-Methyl (N-CH₃) | 2.72 / 2.76 | Singlet (s), duplicated | researchgate.net |

Data recorded in CDCl₃

The 13C NMR spectrum further confirms the carbon framework of this compound and the existence of rotamers. The carbonyl carbon (C=O) gives a characteristic signal in the downfield region at approximately 162.4 ppm. researchgate.net The carbons of the cyclohexyl ring and the N-methyl group appear in the upfield region. Signals for the cyclohexyl carbons are found at approximately 58.2 (N-CH), 31.3, 29.5, 25.5, and 25.4 ppm. researchgate.net The presence of multiple distinct signals for chemically similar carbons in the cyclohexyl ring is also indicative of the two rotameric forms.

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| Carbonyl (C=O) | 162.4 | researchgate.net |

| Cyclohexyl (N-CH) | 58.2 | researchgate.net |

| Cyclohexyl (CH₂) | 31.3, 29.5, 25.5, 25.4 | researchgate.net |

Data recorded in CDCl₃

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and conformational properties of the molecule.

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its amide and aliphatic moieties. A very strong band observed at 1668 cm⁻¹ is assigned to the C=O stretching vibration, also known as the Amide I band. researchgate.net Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups are observed at 2932 and 2856 cm⁻¹. researchgate.net

A comparative analysis with N-methylformamide, a secondary amide, highlights key differences. N-methylformamide exhibits a strong N-H stretching band, typically observed around 3300-3500 cm⁻¹, and an Amide II band (a mix of N-H in-plane bending and C-N stretching) around 1550-1570 cm⁻¹. researchgate.netresearchgate.net As this compound is a tertiary amide, it lacks an N-H bond. Consequently, its FT-IR spectrum shows no absorption in the N-H stretching region and no Amide II band, which is a definitive feature for distinguishing it from secondary amides. researchgate.net

Table 3: Comparative FT-IR Data for Amide Functional Groups

| Vibrational Mode | This compound (cm⁻¹) | N-methylformamide (cm⁻¹) | Reference |

|---|---|---|---|

| Amide I (C=O stretch) | 1668 | ~1650-1680 | researchgate.net |

| N-H Stretch | Absent | ~3300-3500 | researchgate.net |

| Amide II (N-H bend) | Absent | ~1550-1570 | researchgate.net |

Raman spectroscopy is a powerful technique for studying molecular conformation and bonding, as it is highly sensitive to the vibrations of the molecular skeleton. spectroscopyonline.commdpi.com While specific Raman studies on this compound are not widely published, an analogy can be drawn from studies on the closely related secondary amide, N-cyclohexylformamide.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecule's mass and its fragmentation pattern upon ionization, which aids in structural confirmation. For this compound, which has a molecular weight of 141.21 g/mol , the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 141. researchgate.netnih.gov

The fragmentation pattern is characteristic of an N,N-disubstituted amide. A prominent fragment is observed at m/z 112. researchgate.net This corresponds to the loss of a formyl radical (•CHO), which has a mass of 29 Da. This cleavage of the C-N bond adjacent to the carbonyl group is a common and energetically favorable fragmentation pathway for formamides, leading to the formation of a stable nitrogen-containing cation [C₇H₁₄N]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in determining the purity of this compound and in analyzing its fragmentation patterns upon electron ionization.

In a typical GC-MS analysis, the sample is volatilized and separated on a chromatographic column before entering the mass spectrometer. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. For instance, in the analysis of related compounds, different diastereomeric diamines, after derivatization, show well-resolved peaks on a Poly A-103 column. oup.com

Once in the mass spectrometer, the molecule is ionized, most commonly by electron impact, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The mass spectrum of this compound is available in public databases. nih.gov The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways for amides involve cleavage of the C-N bond and the bonds within the cyclohexyl ring. The analysis of these fragments provides definitive structural confirmation.

GC-MS is also invaluable for monitoring the dissociation of formamides into stable molecular fragments. nih.gov In studies of formamide (B127407) itself, GC-MS has been used to identify products like hydrogen cyanide (HCN), water (H2O), and carbon monoxide (CO). nih.gov Furthermore, GC-MS analysis can confirm the synthesis of related formamides, such as N-vinyl formamide, by detecting the characteristic peaks of the product. google.com

Table 1: GC-MS Data for this compound and Related Compounds

| Compound | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| This compound | GC-MS | Mass spectrum available for identification. | nih.gov |

| Diastereomeric Diamines | GC with Derivatization | Well-resolved peaks for different isomers. | oup.com |

| Formamide | GC-MS | Identification of dissociation products (HCN, H2O, CO). | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass to several decimal places. This precision allows for the calculation of the elemental composition of the molecule.

The exact mass of this compound (C8H15NO) is calculated to be 141.1154 g/mol . nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure this with high accuracy, typically within a few parts per million (ppm). google.comacs.org For example, a study on N-Cyclohexyl Methylone using LC-QTOF mass spectrometry reported an exact mass measurement that allowed for its positive identification. cfsre.org This level of accuracy is essential to differentiate between compounds that may have the same nominal mass but different elemental formulas.

HRMS is not only used for the final product but can also be employed to identify intermediates in a reaction. For instance, in the electrochemical synthesis of methylformamide, HRMS confirmed the presence of a methylisocyanide intermediate. acs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H15NO | PubChem nih.gov |

| Exact Mass | 141.115364102 Da | PubChem nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy (as applied to related formamides)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For formamides, the spectra are typically characterized by absorption bands resulting from π→π* and n→π* transitions.

The spectra of N,N-disubstituted formamides generally show a wide absorption band in the region of 190–230 nm, which is attributed to a π→π* transition. researchgate.net The position of this absorption maximum can be influenced by the substituents on the nitrogen atom. Alkyl substitution on the nitrogen atom of formamide typically causes a bathochromic shift (a shift to longer wavelengths) of about 2–3 nm. researchgate.net

The less intense n→π* transition is also expected for amides, but it is often obscured by the much stronger π→π* absorption band. up.ac.za The solvent can also affect the position of these bands. Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. This has been observed in some 5-acceptor-substituted 2-aminoselenophenes, which are structurally related to amides. znaturforsch.com

Table 3: Typical UV Absorption for N,N-Disubstituted Formamides

| Transition | Typical Wavelength Range (nm) | Intensity | Reference |

|---|---|---|---|

| π→π* | 190 - 230 | Strong | researchgate.net |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Reaction Monitoring and Product Isolation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for monitoring the progress of the synthesis of this compound and for the isolation of the pure product.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For formamides and related compounds, reverse-phase HPLC is often employed. sielc.comdtic.mil In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

HPLC methods can be developed for the simultaneous determination of multiple components in a reaction mixture, making it ideal for reaction monitoring. sielc.com For instance, an HPLC method was developed to determine formamide, propionic acid, and formic acid simultaneously. sielc.com The detector used is often a UV detector, with the wavelength set to an appropriate value, such as 210 nm, to detect the formamide functionality. sielc.com

Gas Chromatography (GC) is particularly useful for analyzing volatile compounds like this compound. It is frequently used to monitor reaction progress and determine the yield of the product. rsc.orgrsc.org For example, in the synthesis of N-vinyl formamide, GC was used to demonstrate the production of the target molecule. google.com Similarly, in the synthesis of formamide from CO2 and H2O, gas chromatography was used to analyze the gas products of the reaction. nih.govacs.org

Both HPLC and GC are not only analytical tools but can also be scaled up for preparative separation to isolate and purify the desired product from unreacted starting materials and byproducts. sielc.com

Table 4: Chromatographic Methods for Formamide Analysis

| Technique | Column Type | Mobile/Carrier Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reverse-Phase (e.g., Newcrom BH, C18) | Acetonitrile/Water/Acid | UV (210 nm) | Separation and analysis of formamides and related acids. | sielc.comdtic.milsielc.com |

| GC | Various (e.g., Poly A-103) | Inert gas (e.g., Helium) | FID, MS | Reaction monitoring, purity assessment, analysis of volatile products. | oup.comrsc.org |

Conformational Analysis and Isomerism of N Cyclohexyl N Methylformamide

Cis-Trans Isomerism about the Amide Bond (Presence of rotamers confirmed)

The amide linkage in N-cyclohexyl-N-methylformamide possesses significant double-bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl system. This partial double bond restricts free rotation around the carbon-nitrogen bond, leading to the existence of two distinct planar arrangements known as rotamers (or rotational isomers). beilstein-journals.orgwikipedia.org These isomers are classified as cis and trans (or E/Z) based on the relative orientation of the substituents across the C-N bond. wikipedia.org

In the context of this compound, the two rotamers are:

Trans (E-isomer): The cyclohexyl group and the formyl hydrogen are on opposite sides of the C-N bond. This configuration is generally favored for secondary amides to minimize steric repulsion. wikipedia.org

Cis (Z-isomer): The cyclohexyl group and the formyl hydrogen are on the same side of the C-N bond.

The presence of these two distinct isomers at room temperature is a well-documented phenomenon for many N-substituted amides. beilstein-journals.org This is because the energy barrier to interconversion is high enough to slow the rotation to a timescale observable by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. montana.edu For instance, in the related compound N-benzhydryl-N-methylformamide, the presence of two distinct conformers is confirmed by the appearance of paired signals for the methyl, methine, and formyl protons in the ¹H NMR spectrum at room temperature. nih.gov This doubling of signals is a direct consequence of the slow interconversion between the cis and trans rotamers, confirming their existence in solution. nih.govnih.gov

Table 1: Definition of Cis and Trans Rotamers in this compound

| Isomer | Relative Position of Cyclohexyl Group and Formyl Proton |

| Trans | Opposite sides of the C-N bond |

| Cis | Same side of the C-N bond |

Stereochemistry and Conformational Preferences of the Cyclohexyl Moiety

The cyclohexyl ring in this compound is not planar and preferentially adopts a stable chair conformation to minimize angular and torsional strain. sapub.org When attached to the amide nitrogen, the entire N-methylformamide group acts as a substituent on the cyclohexane ring. This substituent can occupy one of two positions in the chair conformation:

Equatorial: The bond to the substituent points away from the center of the ring, roughly within the ring's "equator."

Axial: The bond to the substituent is perpendicular to the plane of the ring, pointing either up or down.

Generally, bulky substituents on a cyclohexane ring overwhelmingly prefer the equatorial position. sapub.org This preference minimizes unfavorable steric interactions, known as 1,3-diaxial interactions, that occur between an axial substituent and the axial hydrogens on the same side of the ring. sapub.org Given the steric bulk of the N-methylformamide group, it is expected to reside predominantly in the equatorial position.

Therefore, for each of the cis and trans amide rotamers, there exists an equilibrium between two chair conformations of the cyclohexyl ring (one with the substituent axial and one with it equatorial). However, the diequatorial arrangement is expected to be the most stable and thus the most populated conformation for both the cis and trans isomers. nih.govresearchgate.net

Rotational Barriers and Dynamics of Amide Linkages (insights from N-methylformamide studies)

The rate of interconversion between the cis and trans rotamers is determined by the activation energy, or rotational barrier, of the C-N bond. This barrier is a measure of the energy required to break the partial double bond and rotate one part of the molecule relative to the other. wikipedia.org Studies on simpler, related amides provide valuable quantitative insights into the magnitude of this barrier.

N-methylformamide (NMF) is the simplest secondary amide and serves as an excellent model. Experimental studies using NMR spectroscopy have determined the rotational barriers for NMF. Representative values for the interconversion between the cis and trans isomers are in the range of 18 to 22 kcal/mol. colostate.eduresearchgate.net For example, one study reported specific barriers of 20.7 kcal/mol and 22.0 kcal/mol for the two isomers. colostate.edu More recent research on N-benzhydryl-N-methylformamide found that the rotational barrier lies within a similar range of 20-23 kcal/mol. nih.gov

These high barriers explain why the interconversion is slow at room temperature, allowing for the observation of distinct signals for each rotamer in an NMR spectrum. montana.edu The process is a dynamic equilibrium, and by increasing the temperature, sufficient thermal energy can be provided to overcome the barrier. This leads to faster rotation, causing the separate NMR signals for the cis and trans isomers to broaden and eventually coalesce into a single, averaged signal at a specific temperature known as the coalescence temperature. nih.gov

Table 2: Representative Rotational Barriers for Related Amides

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| N-methylformamide | NMR Spectroscopy | 20.7 - 22.0 | colostate.edu |

| Formamide (B127407) | Gas-phase dynamic ¹H-NMR | ~16.0 - 18.0 | researchgate.net |

| N-benzhydryl-N-methylformamide | DFT Calculations | 20 - 23 | nih.gov |

Experimental Quantification of Isomer Ratios in Solution (e.g., by ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for quantifying the relative populations of the cis and trans rotamers in solution. Because the chemical environments of the protons are different in each isomer, they produce separate signals in the NMR spectrum. nih.govresearchgate.net

Specifically, the formyl proton (-CHO) and the N-methyl protons (-NCH₃) are particularly sensitive to the isomeric configuration and typically show distinct chemical shifts for the cis and trans forms. umich.edu The ratio of the two isomers can be determined directly by integrating the area under the corresponding peaks in the ¹H NMR spectrum. researchgate.net

Studies on N-methylformamide (NMF) have shown that the trans isomer is generally the more stable and therefore more abundant form. arxiv.orgresearchgate.net The exact equilibrium ratio, however, is influenced by factors such as the solvent and temperature. nih.gov For instance, in aqueous solution, the trans isomer of NMF is significantly favored enthalpically, while entropy differences play a minor role. nih.gov In a less polar solvent like chloroform (CDCl₃), the enthalpic preference for the trans isomer is reduced, and entropy becomes more significant. nih.gov This demonstrates that the solvent environment can alter the thermodynamic stability and thus the population ratio of the amide rotamers. A similar dependence on the solvent and the nature of the N-alkyl substituent is expected for this compound. nih.gov

Reactivity and Reaction Mechanisms Involving N Cyclohexyl N Methylformamide

N-cyclohexyl-N-methylformamide as a Chemical Reagent

As a reagent, this compound serves as a precursor for other functional groups and can participate as a formylating agent under specific conditions.

Its Role as a Formylating Agent or Precursor in Organic Transformations

N-substituted formamides can act as formylating agents for amines, a process that involves the transfer of the formyl group (CHO) to a nucleophilic amine. The general mechanism proceeds via the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the formamide (B127407). researchgate.net This leads to a tetrahedral intermediate which then collapses, eliminating a more stable leaving group and resulting in the formylated product. researchgate.net

While reagents like formic acid or acetic formic anhydride (B1165640) are common formylating agents, N-substituted formamides can also serve this role, particularly in catalyzed reactions. nih.govmdpi.com For this compound, its efficacy as a formylating agent would be influenced by the steric hindrance of the cyclohexyl group and the electronic effects of both the cyclohexyl and methyl groups on the nitrogen atom. In catalyzed systems, such as those using metal or acid catalysts, the formamide's carbonyl group is activated, enhancing its electrophilicity and facilitating the formyl transfer. researchgate.net

Generation of Cyclohexyl-N-methylisocyanide from this compound

The conversion of N-substituted formamides to isocyanides is a well-established dehydration reaction. This transformation is particularly well-documented for the analogous compound, N-cyclohexylformamide, which is readily converted to cyclohexyl isocyanide. orgsyn.org The reaction involves the removal of the oxygen atom from the formyl group, typically using a strong dehydrating agent.

Common reagents for this conversion include:

Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) or triethylamine. orgsyn.orgnih.gov

Phosgene (COCl₂) or its derivatives (e.g., triphosgene) with a tertiary amine. orgsyn.org

p-Toluenesulfonyl chloride (TsCl) in quinoline. orgsyn.org

Triphenylphosphine (PPh₃) and iodine in the presence of a tertiary amine. organic-chemistry.orgrsc.org

The mechanism, for instance with POCl₃, involves the activation of the formamide oxygen by phosphorylation, creating a good leaving group. A base then abstracts the formyl proton, leading to elimination and formation of the isocyanide triple bond. nih.govcore.ac.uk It is highly probable that this compound would undergo a similar transformation to yield cyclohexyl-N-methylisocyanide, although the reaction conditions might require optimization due to the presence of the N-methyl group.

| Dehydrating Agent System | Typical Base/Solvent | General Yield Range for Analogues | Key Features |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine | High to Excellent (up to 98%) nih.gov | Fast, efficient, and widely applicable. nih.gov |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine or Quinoline | Good to Excellent | Considered a more sustainable and less toxic option. rsc.org |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine | High (78-90%) organic-chemistry.org | Uses low-cost, readily available reagents under mild conditions. organic-chemistry.org |

| Phosgene (COCl₂) / Triphosgene | Tertiary Amine | Excellent | Highly effective but involves extremely toxic reagents. orgsyn.org |

Mechanistic Investigations of Reactions Employing this compound

Direct mechanistic studies on this compound are not extensively reported. However, insights can be drawn from detailed investigations of structurally similar amides like N-methylformamide (NMF) and N,N-dimethylformamide (DMF).

Catalyzed vs. Non-Catalyzed Reaction Pathways

Non-Catalyzed Reactions: In the absence of a catalyst, reactions involving this compound, such as formylation, would require harsh conditions (e.g., high temperatures) to proceed, often with low efficiency. The nucleophilicity of the attacking species and the stability of the leaving group are the primary determinants of the reaction rate.

Catalyzed Reactions: Catalysis significantly enhances the reactivity of formamides.

Acid Catalysis: Brønsted or Lewis acids can protonate or coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This is a common strategy in formylation reactions. nih.govrsc.org

Base Catalysis: While less common for activating the formamide itself, bases are crucial in reactions like isocyanide synthesis, where they facilitate the elimination step by deprotonating the formyl group precursor. nih.gov

Metal Catalysis: Transition metal catalysts can be employed in various transformations. For instance, in catalytic N-formylation of amines using CO₂ and hydrosilanes, the mechanism can involve the formation of silylcarbamates or the direct reduction of CO₂ to a formoxysilane intermediate, which then reacts with the amine. acs.orgdntb.gov.ua Similar principles could apply to reactions where this compound is a reactant or product.

Kinetic and Thermodynamic Aspects of Formamide Reactivity

Detailed kinetic and thermodynamic data for this compound are scarce. However, extensive studies on N-methylformamide (NMF) and N,N-dimethylformamide (DMF) provide a valuable baseline for understanding its properties. nih.gov

Kinetics: The rates of reactions, such as those with hydroxyl radicals in atmospheric chemistry, have been measured for NMF and DMF. researchgate.net The rate coefficient for the reaction of N-methylformamide with OH radicals is approximately (0.86 ± 0.24) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while for N,N-dimethylformamide it is (1.4 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The presence of a larger, electron-donating cyclohexyl group in place of a methyl group would likely alter the rate of such reactions due to both steric and electronic effects.

Thermodynamics: Thermodynamic properties like heat capacity, vapor pressure, and enthalpy of vaporization have been thoroughly characterized for NMF and DMF. nih.govnih.gov For example, NMF has a significantly higher normal boiling point (approx. 472 K) than DMF (approx. 426 K), a difference attributed to hydrogen bonding in NMF. nih.gov this compound, being a tertiary amide like DMF, would not have hydrogen bonding capabilities, but its higher molecular weight would lead to a higher boiling point and different vaporization enthalpy compared to DMF.

| Property | N-Methylformamide (NMF) | N,N-Dimethylformamide (DMF) | Expected Trend for this compound |

|---|---|---|---|

| Normal Boiling Point (Tnbp) | ~472 K nih.gov | ~426 K nih.gov | Higher than DMF due to increased molecular weight |

| Vaporization Enthalpy (ΔlgHm at 298.15 K) | 60.0 kJ·mol⁻¹ researchgate.net | 51.7 kJ·mol⁻¹ researchgate.net | Higher than DMF |

| OH Radical Reaction Rate Coefficient (kOH at 298 K) | (0.86 ± 0.24) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net | (1.4 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net | Potentially higher due to more abstractable H-atoms on the cyclohexyl ring |

Enzymatic and Biocatalytic Transformations

The use of enzymes for amide bond synthesis and hydrolysis is a rapidly growing field in green chemistry. rsc.org While specific biocatalytic transformations involving this compound have not been reported, the enzymatic machinery for acting on N-substituted formamides exists in nature.

An enzyme class known as N-substituted formamide deformylases (NfdA) has been identified and characterized. nih.govpnas.org These enzymes catalyze the hydrolysis of N-substituted formamides to yield the corresponding amine and formate (B1220265). nih.gov For instance, the NfdA from Arthrobacter pascens was shown to effectively hydrolyze N-benzylformamide. nih.govpnas.org This enzyme could potentially act on this compound, catalyzing its hydrolysis to cyclohexylmethylamine and formate.

Furthermore, it has been demonstrated that N-substituted formamide deformylase can catalyze the reverse reaction—the synthesis of N-substituted formamides from an amine and formate, albeit requiring high substrate concentrations. asm.org This opens up the possibility for the biocatalytic synthesis of this compound. Other enzyme classes, such as lipases and other hydrolases, are also being explored for their ability to form amide bonds under specific conditions, often in low-water environments to shift the reaction equilibrium toward synthesis. rsc.orgacs.org

Enzyme-Substrate Interactions (referencing N-cyclohexylformamide binding to horse liver alcohol dehydrogenase)

N-cyclohexylformamide serves as a potent inhibitor of horse liver alcohol dehydrogenase (HLADH), an extensively studied enzyme that catalyzes the reversible oxidation of alcohols to aldehydes and ketones. The inhibitory action of N-cyclohexylformamide stems from its ability to bind to the enzyme-NADH complex, acting as an uncompetitive inhibitor with respect to alcohol substrates. This binding interaction has been characterized through kinetic studies and X-ray crystallography, providing detailed insights into the mechanism of inhibition.

The inhibition constant (Kii) for N-cyclohexylformamide with the horse liver alcohol dehydrogenase-NADH complex has been determined to be 0.0087 mM at pH 8.0 and 25°C acs.org. This low Kii value indicates a high affinity of the inhibitor for the enzyme-coenzyme complex. The binding of N-cyclohexylformamide occurs at the active site of the enzyme, which contains a catalytic zinc ion essential for its function.

X-ray crystallographic studies of the ternary complex of HLADH, NADH, and N-cyclohexylformamide (PDB entry 1LDY) have elucidated the structural basis of this interaction acs.orgnih.gov. These studies reveal that the formamide group of N-cyclohexylformamide directly coordinates with the catalytic zinc ion. This interaction mimics the binding of the natural aldehyde substrate, effectively blocking the active site and preventing the catalytic cycle from proceeding. The cyclohexyl group of the inhibitor occupies the substrate-binding pocket, a hydrophobic channel within the enzyme. The conformation of certain amino acid residues, such as Leu-116, can differ in the complex with N-cyclohexylformamide compared to complexes with other inhibitors, highlighting the adaptability of the active site to accommodate various ligands acs.orgnih.gov.

The formation of this stable ternary complex sequesters the enzyme in an inactive state, thus inhibiting the oxidation of alcohol substrates. The study of such enzyme-inhibitor interactions is crucial for understanding the catalytic mechanism of HLADH and for the design of more potent and specific inhibitors.

Table 1: Inhibition Constants of Various Formamides with Horse Liver Alcohol Dehydrogenase-NADH Complex

| Inhibitor | Kii (mM) |

| N-cyclohexylformamide | 0.0087 |

| N-(cyclohexylmethyl)formamide | 0.011 |

| N-isobutylformamide | 0.028 |

| N-formylpiperidine | 0.14 |

| δ-valerolactam | 1.6 |

| N-propylacetamide | 16 |

Data sourced from Ramaswamy, S., Scholze, M., & Plapp, B. V. (1997). Biochemistry, 36(12), 3522–3527. acs.org

Molecular Docking and Conformational Changes in Protein-Ligand Complexes (analogy to N-methylformamide and superoxide (B77818) dismutase)

To understand the potential interactions of this compound at a molecular level, an analogy can be drawn from studies on similar small amide molecules with other enzymes. A pertinent example is the interaction between N-methylformamide (NMF) and superoxide dismutase (SOD), an antioxidant enzyme. Spectroscopic and molecular modeling studies have provided insights into the binding mode and resulting conformational changes in the protein.

Molecular docking simulations of N-methylformamide with superoxide dismutase have predicted the specific amino acid residues involved in the binding. These studies suggested that Asn54 and Val302 of the dimeric protein are key residues that interact with NMF. This interaction is believed to cause perturbations in the enzyme's structure and function.

The binding of N-methylformamide to superoxide dismutase has been shown to induce conformational changes in the enzyme. Fourier Transform Infrared (FT-IR) spectroscopy analysis revealed alterations in the peak positions and shapes, indicating a change in the secondary structure of SOD upon interaction with NMF. Furthermore, Circular Dichroism (CD) spectroscopy confirmed that NMF leads to a decrease in the secondary structure content of SOD, resulting in the destabilization of the enzyme. This structural unfolding, prompted by the protein-ligand interaction, has been linked to the inhibition of the enzyme's activity.

These findings demonstrate that even small ligands can induce significant conformational changes in proteins, leading to altered biological activity. In the case of this compound, it can be hypothesized that its interaction with a target protein would similarly involve specific binding to key amino acid residues within a binding pocket. This binding event could trigger conformational shifts in the protein's secondary and tertiary structure, ultimately modulating its function. The bulkier cyclohexyl group, compared to the methyl group in NMF, would likely play a significant role in the specificity and strength of the interaction, influencing the resulting conformational changes.

Table 2: Predicted Interacting Residues from Molecular Docking of N-methylformamide with Superoxide Dismutase

| Ligand | Enzyme | Predicted Interacting Residues |

| N-methylformamide | Superoxide Dismutase | Asn54, Val302 |

Applications of N Cyclohexyl N Methylformamide in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Architectures

N-cyclohexyl-N-methylformamide serves as a versatile building block and intermediate in the synthesis of more complex organic molecules, contributing to the construction of diverse molecular architectures with potential applications in pharmaceuticals and agrochemicals.

Derivatization for Complex Molecule Synthesis

The chemical structure of this compound allows for its derivatization to form various heterocyclic and complex organic structures. By analogy with the closely related compound N-cyclohexylformamide, it is a potential precursor for the synthesis of novel bioactive molecules.

For instance, N-cyclohexylformamide has been successfully utilized in the synthesis of 2-methylidene-1,3-selenazolidine derivatives. sigmaaldrich.com This suggests a plausible synthetic pathway where this compound could be similarly employed to generate analogous structures with potentially unique biological activities.

Furthermore, the synthesis of aminobenzoxazole derivatives, a scaffold present in many pharmaceutically active compounds, often involves the cyclization of ortho-aminophenols with a suitable one-carbon synthon. While various methods exist for this transformation, the use of formamide (B127407) derivatives as the source of this carbon is a common strategy. nih.govresearchgate.netorganic-chemistry.orggoogle.comresearchgate.net By analogy, this compound could be explored as a reagent in the formation of N-substituted aminobenzoxazole derivatives, offering a pathway to novel compounds with tailored properties.

Contributions to Pharmaceutical and Agrochemical Intermediates

Formamides, as a class of compounds, are widely recognized for their role as key intermediates in the synthesis of a broad spectrum of pharmaceutical and agrochemical products. Their ability to participate in various chemical transformations, including formylation, amination, and as a source of a one-carbon unit, makes them indispensable in industrial synthesis.

The presence of the formamide functional group in this compound positions it as a valuable intermediate for the introduction of the N-methyl-N-cyclohexylamino moiety into target molecules. This can be particularly relevant in the design and synthesis of new drug candidates and crop protection agents where the lipophilicity and steric bulk of the cyclohexyl group, combined with the electronic properties of the methyl group, can influence the biological activity and pharmacokinetic properties of the final product.

Evaluation as a Specialty Solvent in Diverse Chemical Reactions

The solvent properties of a reaction medium can significantly influence the rate, yield, and selectivity of a chemical transformation. This compound, with its polar aprotic nature, presents itself as a potentially valuable specialty solvent in various organic reactions.

Facilitation of Specific Organic Transformations

The utility of formamide derivatives as solvents in facilitating specific organic reactions has been well-documented. A notable example is the use of N-methylformamide (NMF) as a solvent in indium-promoted Barbier reactions. Research has shown that NMF can offer a significant rate acceleration in these carbon-carbon bond-forming reactions compared to aqueous conditions. This has been attributed to factors such as the enhanced solubility of reactants and the potential for NMF to influence the reaction mechanism.

Given the structural similarity, this compound could be investigated as an alternative solvent in such transformations. The presence of the bulkier cyclohexyl group might offer different solubility profiles and steric environments, potentially leading to unique reactivity or selectivity in indium-promoted reactions and other organometallic transformations.

Comparative Solvent Performance in Reaction Yield and Selectivity

The choice of solvent is a critical parameter in optimizing chemical reactions. The performance of this compound as a solvent can be benchmarked against other commonly used polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methylpyrrolidone (NMP).

Factors such as polarity, dielectric constant, and the ability to solvate both organic and inorganic reagents will determine its effectiveness. In reactions where substrate solubility is a limiting factor, the unique combination of a non-polar cyclohexyl group and a polar formamide moiety in this compound might provide advantageous solvation properties. Comparative studies evaluating reaction yields and selectivities in the presence of this compound versus other solvents would be crucial in establishing its niche as a specialty solvent in organic synthesis.

Applications in Advanced Analytical Derivatization Methodologies

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the volatility, thermal stability, or detectability of analytes. Formamide-based reagents have found application in this area.

Future Directions and Emerging Research Avenues for N Cyclohexyl N Methylformamide

Development of Sustainable and Atom-Economical Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on N-cyclohexyl-N-methylformamide should prioritize the development of sustainable and atom-economical synthetic protocols that move beyond traditional methods, which often involve stoichiometric and hazardous reagents.

Key research avenues include:

Catalytic N-formylation using CO2 and H2: Exploring the use of carbon dioxide as a renewable C1 source for the N-formylation of N-methylcyclohexylamine is a primary goal. Research should focus on developing efficient catalytic systems, potentially based on noble or earth-abundant metals, that can operate under mild conditions. rsc.org A recent study demonstrated the synthesis of formamides from CO2 and H2 using a Cu(OAc)2–DMAP catalytic system, which showed high selectivity for N-formylation without hydrogenating unsaturated groups. rsc.org Investigating similar catalyst systems for the synthesis of this compound could lead to a highly atom-economical and sustainable process.

Formamide (B127407) Synthesis from Alcohols and Nitriles: A redox-neutral and single-step amide synthesis from an alcohol and a nitrile with 100% atom economy has been reported using a ruthenium catalyst. chemistryviews.org Applying this methodology to the synthesis of this compound from appropriate precursors would represent a significant advancement in atom-economical amide bond formation.

Biocatalytic and Biomimetic Approaches: The use of enzymes or enzyme-mimicking catalysts for formamide synthesis is a nascent but promising field. Research could focus on identifying or engineering enzymes capable of catalyzing the formylation of N-methylcyclohexylamine with high selectivity and efficiency under mild, aqueous conditions.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages |

| Catalytic hydrogenation of CO2 | Ruthenium-based catalysts | Utilization of a renewable C1 source, high atom economy. |

| Dehydrogenative coupling of methanol (B129727) and N-methylcyclohexylamine | Homogeneous or heterogeneous catalysts | Avoids the use of a separate formylating agent. |

| Biocatalytic formylation | Engineered enzymes (e.g., formyltransferases) | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Catalytic Roles and Organocatalytic Applications

Formamides have emerged as versatile organocatalysts in a range of organic transformations. The specific steric and electronic properties of this compound make it an intriguing candidate for exploration in novel catalytic roles.

Future research in this area should investigate:

Asymmetric Catalysis: Chiral formamides derived from amino acids have been successfully employed as organocatalysts in asymmetric reductions of ketimines. researchgate.net Synthesizing chiral derivatives of this compound and evaluating their efficacy in asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions, could unveil new catalytic potential.

Lewis Base Catalysis: Formamides can act as Lewis bases to activate substrates in nucleophilic substitution reactions. acs.org The steric hindrance provided by the cyclohexyl group in this compound could influence the selectivity of such reactions, making it a valuable tool for fine-tuning catalytic activity. A linear free-energy relationship has been established between the Lewis basicity of formamides and their catalytic activity, which could guide the rational design of this compound-based catalysts. acs.org

Catalysis in Multicomponent Reactions: Formamides have been shown to be effective catalysts in multicomponent reactions, such as the Strecker reaction for the synthesis of α-amino nitriles. nih.gov Investigating the catalytic activity of this compound in similar one-pot reactions could lead to the development of efficient and convergent synthetic methodologies.

| Catalytic Application | Potential Reaction Type | Rationale for this compound |

| Asymmetric Organocatalysis | Enantioselective reductions, aldol reactions | The cyclohexyl group can provide a chiral scaffold for asymmetric induction. |

| Lewis Base Catalysis | Nucleophilic substitutions, acyl transfer reactions | The steric bulk can influence substrate selectivity and reaction outcomes. |

| Multicomponent Reaction Catalysis | Strecker reaction, Passerini reaction | Potential for high efficiency and convergence in complex molecule synthesis. |

Advanced Spectroscopic Characterization to Uncover Dynamic Processes

The presence of a tertiary amide bond in this compound suggests the existence of rotational isomers (cis and trans) due to the partial double bond character of the C-N bond. Advanced spectroscopic techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools to investigate these dynamic processes.

Future research should focus on:

Dynamic NMR Studies: Variable temperature NMR experiments can be employed to study the kinetics of hindered rotation around the C-N amide bond. youtube.comlibretexts.org This would allow for the determination of the energy barrier to rotation and the relative populations of the cis and trans isomers. Such studies have been conducted on simpler formamides like N,N-dimethylformamide. youtube.com

2D Exchange Spectroscopy (EXSY): This two-dimensional NMR technique can be used to unequivocally identify and quantify the exchange between the rotational isomers. libretexts.org

Vibrational Spectroscopy and Theoretical Calculations: A combined approach of infrared (IR) and Raman spectroscopy with theoretical calculations can provide detailed information about the conformational landscape of this compound in different phases (gas, liquid, and solid). researchgate.net

| Spectroscopic Technique | Information Gained | Potential Findings for this compound |

| Dynamic 1H and 13C NMR | Rotational energy barrier, isomer populations, coalescence temperature | Quantitative data on the dynamics of cis-trans isomerization. |

| 2D EXSY NMR | Confirmation and quantification of isomeric exchange | Unambiguous assignment of exchanging species. |

| Variable Temperature IR/Raman | Conformational changes with temperature | Insight into the thermodynamics of isomerization. |

In-depth Computational Studies for Rational Design and Prediction of Reactivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. In-depth computational studies on this compound can provide valuable insights that can guide experimental work.

Future computational research should include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to accurately predict the geometric and electronic properties of the different conformers of this compound. researchgate.netkhanacademy.orgresearchgate.net These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental data.

Reaction Mechanism and Reactivity Prediction: Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound, both as a reactant and as a catalyst. rsc.orgrsc.org This can help in understanding its reactivity and in the rational design of new reactions and catalytic systems.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in solution, including its solvation properties and conformational dynamics.

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Conformational analysis, electronic structure, spectroscopic properties | Accurate prediction of isomer stability, bond lengths, and angles; correlation with experimental spectra. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions | Detailed understanding of the electronic factors governing its structure and reactivity. |

| Molecular Dynamics (MD) Simulations | Solvation and dynamic behavior in different solvents | Insights into solvent effects on conformational equilibrium and reactivity. |

Investigations into its Role in Complex Biological Systems and Biomimetic Chemistry

While the biological role of this compound is currently unknown, its structural features suggest potential interactions with biological systems. Furthermore, the principles of biomimetic chemistry can inspire the design of novel applications for this compound.

Future research directions in this interdisciplinary area include:

Probing Enzyme Active Sites: The formamide group is a key structural motif in peptides and proteins. This compound could be investigated as a molecular probe to study the active sites of enzymes that process amide-containing substrates. For instance, N-cyclohexylformamide has been shown to bind to horse liver alcohol dehydrogenase. sigmaaldrich.com

Biomimetic Catalysis: Nature utilizes complex enzymatic machinery for highly selective reactions. Designing biomimetic catalysts inspired by enzyme active sites is a major goal of modern chemistry. This compound, with its specific steric and electronic properties, could serve as a ligand or a component of a larger supramolecular assembly in the development of new biomimetic catalysts.

Prebiotic Chemistry Context: Formamide is considered a key molecule in prebiotic chemistry, potentially leading to the formation of nucleic acids and amino acids. wikipedia.org While this compound is a more complex derivative, studying its stability and reactivity under simulated prebiotic conditions could provide insights into the chemical evolution of more complex organic molecules.

| Research Area | Investigative Approach | Potential Significance |

| Enzyme Inhibition/Probing | Docking studies and in vitro assays with relevant enzymes (e.g., proteases, amidases) | Identification of potential biological targets and development of new biochemical tools. |

| Biomimetic Catalyst Development | Incorporation into supramolecular scaffolds or metal complexes | Creation of novel catalysts with enhanced selectivity and activity inspired by natural systems. |

| Astrobiology and Prebiotic Chemistry | Stability and reactivity studies under simulated extraterrestrial or early Earth conditions | Understanding the potential for formation and persistence of complex amides in prebiotic environments. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclohexyl-N-methylformamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via formylation of N-cyclohexyl-N-methylamine using formic acid derivatives. For example, reductive functionalization of CO₂ with NaBH(OAc)₃ under atmospheric pressure has been reported for formamide synthesis . Reaction conditions such as temperature (e.g., room temperature vs. reflux), solvent choice (e.g., DMF in alkylation reactions ), and catalyst presence significantly impact yield. Purity can be optimized via column chromatography or recrystallization, with monitoring by TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm and formamide NH at δ 8.7 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed values) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cyclohexyl chair conformation analysis) .

Conflicting data (e.g., unexpected splitting in NMR) should be cross-verified using alternative techniques (e.g., 13C NMR) or computational modeling (DFT) .

Advanced Research Questions

Q. How does the steric hindrance of the cyclohexyl group affect the reactivity of this compound in substitution reactions?

- Methodological Answer : The bulky cyclohexyl group reduces nucleophilic substitution rates due to steric shielding of the amide nitrogen. Kinetic studies comparing reactivity with less hindered analogs (e.g., N-methylformamide) under identical conditions (e.g., SN2 with benzyl chloride in DMF ) can quantify this effect. Transition state modeling (DFT) further elucidates steric contributions .

Q. What computational methods are employed to model the electronic structure of this compound, and how do they correlate with experimental findings?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths, angles, and electron distribution. These are validated against experimental

- X-ray crystallography : Confirms cyclohexyl ring geometry and amide planarity .

- IR spectroscopy : Validates computed vibrational modes (e.g., C=O stretch at ~1670 cm⁻¹) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions for pharmacological studies?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24h) with HPLC monitoring .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).

- Storage : Recommend inert atmospheres (argon) and low temperatures (-20°C) to prevent hydrolysis .

Q. How can contradictory data in pharmacological assays involving this compound be systematically analyzed?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line passage number, solvent controls) .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values, ensuring statistical power (n ≥ 3) .

- Meta-Analysis : Compare results across studies while accounting for variables (e.g., purity ≥98% via HPLC ).

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.